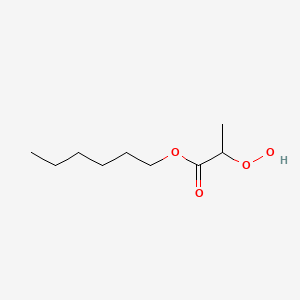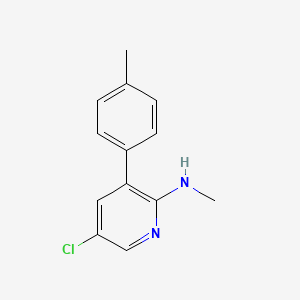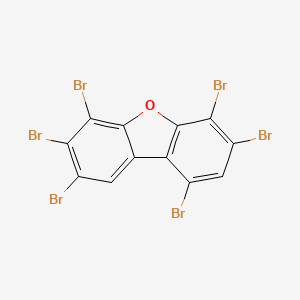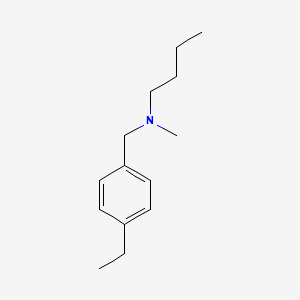![molecular formula C22H26O2Si B14229491 tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane CAS No. 826994-85-8](/img/structure/B14229491.png)
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane is a complex organic compound with the molecular formula C22H26O2Si. This compound is characterized by the presence of a tert-butyl group, an ethynyloxirane moiety, and a diphenylsilane group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Vorbereitungsmethoden
The synthesis of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves several steps. One common method starts with the preparation of the ethynyloxirane intermediate, which is then reacted with diphenylsilane derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure high yield and selectivity .
Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to improved product quality and reduced waste.
Analyse Chemischer Reaktionen
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyloxirane moiety can lead to the formation of epoxides, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties .
Wissenschaftliche Forschungsanwendungen
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential use in drug development and delivery systems. Its ability to undergo specific chemical reactions makes it a candidate for modifying biologically active molecules, enhancing their stability and efficacy .
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves its interaction with specific molecular targets and pathways. The ethynyloxirane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity. The diphenylsilane group provides additional stability and can influence the compound’s overall reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane can be compared with other similar compounds, such as tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . While both compounds contain tert-butyl and silyl groups, their structures and reactivity differ significantly.
The unique combination of the ethynyloxirane and diphenylsilane groups in this compound provides distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
826994-85-8 |
|---|---|
Molekularformel |
C22H26O2Si |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
tert-butyl-[2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy]-diphenylsilane |
InChI |
InChI=1S/C22H26O2Si/c1-5-20-21(24-20)16-17-23-25(22(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,20-21H,16-17H2,2-4H3/t20-,21-/m0/s1 |
InChI-Schlüssel |
DKSAXDFAETWKHE-SFTDATJTSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3[C@@H](O3)C#C |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3C(O3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


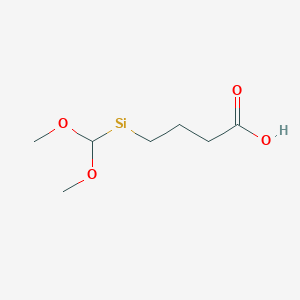


![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)

![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
